Butadiene sulfone-2,2,5,5-d4
Overview
Description
Butadiene sulfone-2,2,5,5-d4, also known as 2,2,5,5-Tetradeutero-3-sulfolene, is a stable isotope with the molecular formula C4D4H2O2S and a molecular weight of 122.18 g/mol . This compound is a deuterated analog of butadiene sulfone, where the hydrogen atoms at positions 2 and 5 are replaced with deuterium. It is commonly used as a source of butadiene-1,1,4,4-d4 in various chemical reactions .
Preparation Methods
Butadiene sulfone-2,2,5,5-d4 is synthesized through a cheletropic reaction between butadiene and sulfur dioxide. The reaction is typically conducted in an autoclave, with small amounts of hydroquinone or pyrogallol added to inhibit the polymerization of the diene. The reaction conditions involve elevated temperatures and pressures to facilitate the formation of the sulfone ring. Industrial production methods follow similar principles but are scaled up to accommodate larger quantities.
Chemical Reactions Analysis
Butadiene sulfone-2,2,5,5-d4 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the sulfone group to sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfone group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions include sulfoxides, sulfides, and substituted sulfones.
Scientific Research Applications
Butadiene sulfone-2,2,5,5-d4 has several scientific research applications:
Biology: The compound is utilized in labeling studies due to its deuterium content, which allows for tracking and analysis in biological systems.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of butadiene sulfone-2,2,5,5-d4 involves its role as a source of butadiene-1,1,4,4-d4. In chemical reactions, the compound undergoes cheletropic reactions, where the sulfone group facilitates the formation of cyclic structures. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Butadiene sulfone-2,2,5,5-d4 is unique due to its deuterium content, which distinguishes it from other butadiene sulfone derivatives. Similar compounds include:
Butadiene sulfone: The non-deuterated analog with similar chemical properties but without the isotopic labeling.
3-Sulfolene: Another sulfone derivative used in similar applications but lacking the deuterium atoms
The presence of deuterium in this compound makes it particularly valuable in research applications where isotopic labeling is required .
Properties
IUPAC Name |
2,2,5,5-tetradeuteriothiophene 1,1-dioxide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2S/c5-7(6)3-1-2-4-7/h1-2H,3-4H2/i3D2,4D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDNRNMVTZADMQ-KHORGVISSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCS1(=O)=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C=CC(S1(=O)=O)([2H])[2H])[2H] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20966-34-1 | |
Record name | 20966-34-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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